molecular formula C12H30N4 B12668857 1,2-Ethanediamine, N,N'-bis(2-((1-methylethyl)amino)ethyl)- CAS No. 24426-12-8

1,2-Ethanediamine, N,N'-bis(2-((1-methylethyl)amino)ethyl)-

Cat. No.: B12668857
CAS No.: 24426-12-8
M. Wt: 230.39 g/mol
InChI Key: XEJHFUWIGVKNNO-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is an organic compound with the molecular formula C12H28N4. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-((1-methylethyl)amino)ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- typically involves the reaction of ethylenediamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as an intermediate in the synthesis of other organic compounds and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its nitrogen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: A derivative where the nitrogen atoms are substituted with methyl groups.

    1,2-Ethanediamine, N,N-diisopropyl-: A derivative with isopropyl groups on the nitrogen atoms.

    1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)-: A more complex derivative with additional aminoethyl groups.

Uniqueness

1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.

Properties

CAS No.

24426-12-8

Molecular Formula

C12H30N4

Molecular Weight

230.39 g/mol

IUPAC Name

N,N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H30N4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-16H,5-10H2,1-4H3

InChI Key

XEJHFUWIGVKNNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCNCCNCCNC(C)C

Origin of Product

United States

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